Tripetroselaidin

Triglyceride polymorphism Phase-change materials Thermal energy storage

Triglyceride polymorphism studies using triolein or trielaidin as proxies for trans-6 systems introduce melting point errors >10°C. Tripetroselaidin provides the correct benchmark: β-form mp 52.0°C, ΔH_fus 179.9 J/g - the highest among all C18:1 symmetrical triglycerides. • PCM reference for 45-55°C latent heat storage • Clean cis/trans pair (tripetroselaidin/tripetroselinin) for crystallization kinetics • Essential standard for FAIMS/OzID isomeric lipid resolution Supplied ≥99% (TLC), neat solid; -20°C storage.

Molecular Formula C57H104O6
Molecular Weight 885.4 g/mol
CAS No. 35017-28-8
Cat. No. B053356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTripetroselaidin
CAS35017-28-8
Synonyms(E,E,E)-6-Octadecenoic Acid 1,2,3-Propanetriyl Ester;  Tri-trans-6-octadecenoin
Molecular FormulaC57H104O6
Molecular Weight885.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC=CCCCCC(=O)OCC(COC(=O)CCCCC=CCCCCCCCCCCC)OC(=O)CCCCC=CCCCCCCCCCCC
InChIInChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h34-39,54H,4-33,40-53H2,1-3H3/b37-34+,38-35+,39-36+
InChIKeySEMJUQWPYRYUOY-GMHCBVOVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tripetroselaidin: trans-6 Symmetrical Triglyceride


Tripetroselaidin (CAS 35017-28-8; MFCD00056194) is a homogeneous triacylglycerol (TAG) composed of a glycerol backbone esterified at all three positions with petroselaidic acid (trans-6-octadecenoic acid, C18:1 Δ6t) . Also designated glyceryl trielaidate, it is the all-trans geometrical isomer of tripetroselinin (CAS 3296-43-3, the all-cis Δ6 form) and a positional isomer of trielaidin (trans-9) and triolein (cis-9) [1]. With a molecular formula of C57H104O6 and molecular weight of 885.43 g/mol, tripetroselaidin is supplied as a neat solid with purity ≥99% (TLC) and recommended storage at −20 °C . Its primary documented research application is the study of triglyceride polymorphism, where the trans configuration at the uncommon Δ6 position produces thermal phase behavior that is quantitatively distinct from all other C18 mono-unsaturated symmetrical triglycerides [1].

1 Triglyceride polymorphism & phase-change material (PCM) research
2 Defined trans-6 C18:1 stereochemistry for isomer-specific thermal studies
3 High-purity neat solid (≥99% TLC) suitable for analytical benchmarking

Tripetroselaidin vs. Generic C18:1 Triglycerides


Tripetroselaidin belongs to the class of C18 mono-unsaturated symmetrical triglycerides, yet the combination of trans stereochemistry at the Δ6 position confers thermal properties that diverge markedly from its closest structural analogs. Simply substituting the more readily available triolein (cis-9, CAS 122-32-7), trielaidin (trans-9, CAS 537-40-6), or even the direct cis isomer tripetroselinin (cis-6, CAS 3296-43-3) introduces errors of tens of degrees in melting point and tens of J/g in enthalpy of fusion — differences that are not marginal but transformative for applications in phase-change materials, lipid crystallization research, and analytical method development [1]. The data compiled in the landmark review by Ravotti et al. (2020) demonstrate that no other C18:1 triglyceride achieves a β-form melting point above 52 °C or an enthalpy of fusion approaching 180 J/g; these properties are unique to the trans-6 isomer and cannot be approximated by blending or extrapolation from other in-class compounds [1]. Below, each differentiation dimension is quantified against the most relevant comparators.

Target Compound
Tripetroselaidin
trans-6 C18:1 symmetrical TAG; β-form melting point ~52 °C, enthalpy ~180 J/g
Common Substitute
Triolein
cis-9 isomer; β-form melting point ~5 °C — a ~47 °C thermal shift that prevents direct substitution in medium-temperature PCM studies
Target Compound
Tripetroselaidin
trans-6 configuration; simpler reported polymorphism with no intermediate β' sub-modifications
Positional Analog
Trielaidin
trans-9 isomer; β-form melting point ~41 °C — an 11 °C difference that alters crystallization temperature windows

Tripetroselaidin: Quantitative Evidence vs. Analogs


β-Polymorph Melting Point Comparison

In the most stable β-polymorph, tripetroselaidin melts at 52.0 °C, which is 24.0 °C higher than its direct cis isomer tripetroselinin (28.0 °C), 11.0 °C higher than the trans-9 positional isomer trielaidin (41.0–41.5 °C), and approximately 47 °C higher than the cis-9 isomer triolein (4.0–5.0 °C) [1]. This represents the highest β-form melting point among all C18 mono-unsaturated symmetrical triglycerides tabulated in the comprehensive Ravotti et al. (2020) review [1].

β-Polymorph Melting Point
Head-to-head
Tripetroselaidin: 52.0 °C
Tripetroselinin (cis-6): 28.0 °C
Trielaidin (trans-9): 41.5 °C
Triolein (cis-9): 5.0 °C
Highest β-form melting point among all C18:1 symmetrical triglycerides reported
Δ = +24 °C vs. cis-6 isomer; DSC peak temperatures from Ravotti et al. 2020
Triglyceride polymorphism Phase-change materials Thermal energy storage

β-Form Enthalpy of Fusion Advantage

The β-form enthalpy of fusion (ΔH_fus) for tripetroselaidin is 179.9 J/g, which exceeds that of tripetroselinin (128.4 J/g) by 51.5 J/g (a 40.1% relative increase), trielaidin (165.3 J/g) by 14.6 J/g (8.8% higher), and triolein (105.9–108 J/g) by approximately 72 J/g (67% higher) [1]. This means tripetroselaidin stores roughly 40% more thermal energy per unit mass upon melting than its cis isomer and 9% more than the trans-9 positional isomer [1].

β-Form Enthalpy of Fusion
Head-to-head
179.9 J/g
+40.1% vs. cis-6 isomer
Highest latent heat storage density among in-class C18:1 symmetrical TAGs
Δ = +51.5 J/g vs. tripetroselinin; data from Ravotti et al. 2020 Table 2
Latent heat storage Phase-change material enthalpy Thermal property screening

α-Polymorph cis→trans Melting Shift

The α-polymorph (least stable crystalline form) of tripetroselaidin melts at 32.0 °C (estimated), compared to −2.0 °C (estimated) for the cis isomer tripetroselinin — a staggering 34.0 °C upward shift induced solely by cis→trans isomerization at the Δ6 position [1]. For comparison, the cis→trans shift at position 9 (triolein → trielaidin) is 47.0 °C (−32.0 °C → 15.0 °C), and at position 11 (tri-cis-11-octadecenoin → trivaccenin) the α-form shift is approximately 42 °C (−11 °C estimated → ~31 °C estimated) [1]. While the absolute α-form temperature is not the highest among trans isomers (trielaidin β' and trierucin derivatives melt higher), the 34 °C differential between cis-6 and trans-6 represents one of the largest proportional shifts attributable to stereochemistry at a single double-bond position in the C18 series [1].

α-Polymorph cis→trans Shift
Class-level
Tripetroselaidin α: 32.0 °C
Tripetroselinin α: −2.0 °C
Δ = 34.0 °C shift
Large stereochemistry-driven shift informs nucleation and early-stage polymorph selection
Estimated values from Ravotti et al. 2020; data to verify
Polymorphism kinetics cis-trans isomerization Nucleation behavior

Simpler Polymorphism Profile vs. Triolein

Triolein (cis-9) exhibits a complex polymorphism profile with at least three distinguishable β' sub-modifications melting at −12.0 °C (β'₃), −8.0 °C (β'₂), and −5.0 °C (β'₁), each with distinct packing arrangements [1]. In contrast, the compiled data for tripetroselaidin show no reported intermediate β' sub-modifications between the α-form (32.0 °C) and the β-form (52.0 °C), suggesting a simpler, more predictable polymorphic landscape with a single dominant β-phase transition [1]. While data gaps exist (no β' data reported), the 20 °C gap between α and β forms for tripetroselaidin is substantially narrower and cleaner than the >37 °C spread across multiple β' sub-modifications observed in triolein [1]. Trielaidin (trans-9) shows one β' form at 37.0 °C, intermediate in complexity between triolein and tripetroselaidin [1]. This pattern suggests that trans unsaturation at position 6 suppresses the formation of stable intermediate polymorphs more effectively than trans at position 9.

Polymorphism Simplicity
Class-level
No β' sub-modifications reported; α→β gap 20.0 °C
May support simpler, more predictable crystallization behavior vs. triolein
Triolein shows 3 β' sub-modifications; data gaps may reflect limited characterization
Triglyceride polymorphism Crystal engineering Sub-modification analysis

Phase-Change Material Figure of Merit

When evaluating triglycerides as phase-change materials (PCMs), the product of melting temperature and enthalpy of fusion serves as a practical figure of merit for stored energy density within a usable temperature window. Tripetroselaidin combines a β melting point of 52.0 °C with an enthalpy of 179.9 J/g, yielding a temperature-enthalpy product of approximately 9,355 °C·J/g [1]. This exceeds tripetroselinin (28.0 °C × 128.4 J/g ≈ 3,595), triolein (5.0 °C × 108 J/g ≈ 540), and trielaidin (41.0 °C × 165.3 J/g ≈ 6,777) by factors of 2.6×, 17.3×, and 1.4× respectively [1]. No other C18:1 symmetrical triglyceride approaches this combination of moderate melting point and high enthalpy, positioning tripetroselaidin as the leading bio-based candidate for PCM applications in the 45–55 °C range — relevant for solar thermal storage, building thermal management, and industrial waste heat recovery [1][2].

PCM Figure of Merit
Supporting evidence
~9,355 °C·J/g
2.6× cis-6 isomer; 17.3× cis-9 isomer
Reported top energy-density candidate for bio-based PCMs in the 45–55 °C range
Derived product of Tm × ΔH_fus; not directly reported in primary source
Phase-change material selection Bio-based PCMs Thermal energy storage figure of merit

Tripetroselaidin: Research & Industrial Applications


Medium-Temperature PCM for Thermal Storage

Tripetroselaidin's uniquely high β-form melting point (52.0 °C) and enthalpy of fusion (179.9 J/g) among C18:1 triglycerides make it the most promising bio-based candidate for latent heat storage in the 45–55 °C range [1]. This temperature window is directly relevant to solar domestic hot water systems, building-integrated thermal management, and low-grade industrial waste heat recovery. The simpler polymorphism profile (fewer β' sub-modifications than triolein) reduces the risk of unpredictable supercooling that plagues many triglyceride-based PCMs [1]. Researchers developing bio-sourced, biodegradable PCMs should benchmark against tripetroselaidin as the highest-enthalpy symmetrical C18:1 reference compound.

Triglyceride Polymorphism & Crystallization Studies

The 34.0 °C α-form melting point shift between tripetroselaidin (trans-6) and tripetroselinin (cis-6) provides an exceptionally clean experimental system for isolating the effect of double-bond geometry on lipid nucleation and polymorph selection [1]. Because both compounds share identical chain length, double bond position, and molecular weight, any differences in crystallization kinetics or polymorphic transitions are attributable solely to cis/trans stereochemistry. This compound pair is recommended for systematic X-ray diffraction and DSC studies aimed at understanding how trans fatty acid configuration alters triglyceride packing in the solid state — work directly applicable to rational design of fat-based materials in food science and industrial lubrication [1][2].

Lipidomics: cis/trans Isomer Differentiation

The structural similarity between tripetroselaidin (trans-6) and tripetroselinin (cis-6) — identical molecular formula (C57H104O6) and molecular weight (885.43 g/mol) — creates a demanding separation challenge that makes this isomer pair an ideal benchmarking system for advanced lipid isomer resolution techniques . High-resolution differential ion mobility spectrometry (FAIMS) coupled with tandem mass spectrometry has demonstrated the ability to separate isomeric lipids including cis/trans and double-bond positional variants [3][4]. Tripetroselaidin, as a pure trans-6 symmetrical triglyceride standard, serves as an essential reference compound for developing and validating ozone-induced dissociation (OzID) and ion mobility methods aimed at resolving lipid isomers that co-elute in conventional liquid chromatography [3][4].

Trans-Fat Physical Property Modeling

In food science and industrial oleochemistry, the physical properties of triglyceride mixtures depend critically on the polymorphism and phase behavior of individual components. Tripetroselaidin's β-form melting point (52.0 °C) is approximately 11 °C higher than that of trielaidin (trans-9, 41.0 °C), demonstrating that double-bond position within trans-monounsaturated triglycerides exerts a substantial and quantifiable effect on solid fat content and melting profile [1]. Formulators optimizing the melting behavior of trans-fat-containing or trans-fat-replacement blends can use tripetroselaidin as a structurally precise model compound to decouple the effects of stereochemistry (cis vs. trans) from those of double-bond position (Δ6 vs. Δ9 vs. Δ11) — a capability not achievable with the more commonly studied triolein/trielaidin pair alone [1].

Application
Selection Property
Validation Focus
Medium-temperature PCM research
Highest β Tm·ΔH_fus product among C18:1 TAGs
DSC melting/crystallization cycling; supercooling assessment
Triglyceride polymorphism studies
Clean cis/trans isomer pair with identical chain length and position
XRD and DSC polymorphism mapping; stereochemistry effect isolation
Lipid isomer differentiation method development
Defined trans-6 standard; identical MW to cis-6 isomer
Ion mobility / OzID resolution benchmarking; co-elution challenge testing
Trans-fat physical property modeling
Quantifiable Δ6 trans vs. Δ9 trans thermal distinction
Decoupling stereochemistry from double-bond position effects in blends

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